N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide is an organic compound that belongs to the class of phenylpropanamides This compound is characterized by the presence of a phenyl group, a propanamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an acyl chloride under acidic conditions.
Coupling with the Phenylpropanamide Moiety: The oxadiazole intermediate is then coupled with a phenylpropanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a triazole ring instead of an oxadiazole ring.
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-12-16(19-20-14(2)24-22-19)9-10-17(13)21-18(23)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,23) |
InChI Key |
WAGZYCYMQWIOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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